molecular formula C15H14FN3O2S B7548193 N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide

N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide

Cat. No. B7548193
M. Wt: 319.4 g/mol
InChI Key: VQOCYVATJYXSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide, also known as BF-168, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various biochemical and pharmacological assays. Additionally, this compound has been extensively studied, which provides a wealth of information on its biochemical and physiological effects. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

For the study of N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide include the development of improved analogs and investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide involves a multi-step process that includes the reaction of 4-fluorobenzenesulfonyl chloride with 1,2-diaminoethane to form N-(2-aminoethyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with benzimidazole to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c16-12-5-7-13(8-6-12)22(20,21)18-9-10-19-11-17-14-3-1-2-4-15(14)19/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOCYVATJYXSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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